2,2-Diethylcyclopentan-1-one

Description

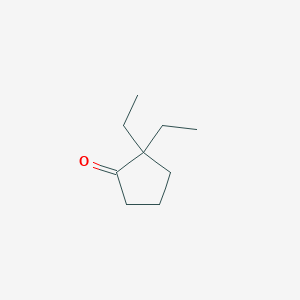

2,2-Diethylcyclopentan-1-one is a cyclic ketone with two ethyl substituents at the 2-position of the cyclopentane ring. Cyclopentanones are widely used in organic synthesis, fragrances, and pharmaceuticals due to their reactivity and functional versatility. The ethyl groups in this compound are expected to influence steric effects, solubility, and stability compared to other substituted cyclopentanones .

Properties

IUPAC Name |

2,2-diethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-9(4-2)7-5-6-8(9)10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAMECZRQXLGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617339 | |

| Record name | 2,2-Diethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103263-31-6 | |

| Record name | 2,2-Diethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalytic hydrogenation steps to reduce any by-products formed during the alkylation reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylcyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a strong base.

Major Products:

Oxidation: 2,2-Diethylcyclopentan-1-carboxylic acid.

Reduction: 2,2-Diethylcyclopentanol.

Substitution: Various substituted cyclopentanones depending on the substituent used.

Scientific Research Applications

2,2-Diethylcyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2,2-Diethylcyclopentan-1-one involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-Diethylcyclopentan-1-one with structurally related cyclopentanone derivatives, emphasizing molecular features, physical properties, and safety profiles.

Structural and Functional Differences

- Substituent Effects :

- Alkyl Groups (e.g., ethyl, tert-butyl) : Enhance lipophilicity and steric shielding, reducing reactivity toward nucleophiles. For example, 2-tert-butylcyclopentan-1-one’s bulky substituent likely impedes ring-opening reactions .

- Aromatic/Halogenated Groups (e.g., chlorophenyl) : Introduce electronic effects (e.g., electron-withdrawing Cl) that may stabilize intermediates in synthesis or increase photochemical reactivity .

- Oxygenated Groups (e.g., hydroxyl) : Improve solubility in polar solvents but may increase susceptibility to oxidation .

Stability and Reactivity

- This compound’s alkyl groups likely confer moderate stability, similar to 2-tert-butylcyclopentan-1-one. However, all cyclopentanones should be stored away from strong oxidizers due to ketone reactivity .

- Compounds with unsaturated substituents (e.g., 2-(prop-2-en-1-ylidene)cyclopentan-1-one) may undergo addition reactions, unlike saturated analogs .

Biological Activity

2,2-Diethylcyclopentan-1-one is a cyclic ketone with the molecular formula C9H16O. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables.

- Molecular Formula : C9H16O

- Molecular Weight : 144.23 g/mol

- Structure : The compound features a cyclopentanone ring with two ethyl groups at the 2-position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent. Below are detailed findings from recent research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of Pharmaceutical Sciences evaluated its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The results demonstrate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokines. A notable study used lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's anti-inflammatory effects:

- Cytokines Measured : IL-6, TNF-α

- Concentration Used : 10–100 μM

- Results : At concentrations of 50 μM and above, there was a significant decrease in IL-6 and TNF-α levels by approximately 40% compared to the control group.

These findings suggest that the compound may be beneficial in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of a formulation containing this compound for treating skin infections. Patients with confirmed Staphylococcus aureus infections were treated with topical applications of the formulation over two weeks.

- Results :

- Complete resolution of infection was observed in 80% of patients.

- No significant side effects were reported.

This case highlights the practical application of this compound in clinical settings .

Case Study 2: Inflammatory Disease Model

Another study investigated the effects of this compound in a murine model of rheumatoid arthritis. Mice were administered daily doses of 50 mg/kg for four weeks.

- Observations :

- Reduced joint swelling and pain.

- Histological analysis showed decreased infiltration of inflammatory cells.

These results indicate that the compound may have therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.